Cas no 880144-59-2 (6-iodoquinolin-2-amine)
6-Iodoquinolin-2-amine is a halogenated quinoline derivative with significant utility in synthetic organic chemistry and pharmaceutical research. Its key structural features—an iodine substituent at the 6-position and an amino group at the 2-position—make it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the synthesis of complex heterocyclic frameworks. The iodine moiety offers excellent reactivity for further functionalization, while the amino group provides a handle for derivatization or coordination. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including potential antimicrobial or anticancer agents, due to the pharmacophoric properties of the quinoline scaffold. High purity and stability further enhance its suitability for research applications.
6-iodoquinolin-2-amine structure
Product Name:6-iodoquinolin-2-amine
CAS No:880144-59-2
MF:C9H7IN2
MW:270.069753885269
MDL:MFCD19678637
CID:4282806
PubChem ID:58907866
Update Time:2025-06-07
6-iodoquinolin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Quinolinamine, 6-iodo-
- 6-IODOQUINOLIN-2-AMINE
- 880144-59-2
- 2-Amino-6-iodoquinoline
- SCHEMBL1598520
- 6-iodo-quinolin-2-ylamine
- AKOS013528947
- AS-57808
- SY361539
- SCHEMBL21377525
- YUBZQDYTYGQTCJ-UHFFFAOYSA-N
- MFCD19678637
- D85332
- 6-iodoquinolin-2-amine
-
- MDL: MFCD19678637
- Inchi: 1S/C9H7IN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12)
- InChI Key: YUBZQDYTYGQTCJ-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(I)=CC=2)C=CC=1N
Computed Properties
- Exact Mass: 269.96540Da
- Monoisotopic Mass: 269.96540Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 38.9Ų
6-iodoquinolin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-38489574-1.0g |
6-iodoquinolin-2-amine |
880144-59-2 | 95% | 1.0g |
$986.0 | 2022-12-09 | |
| Enamine | BBV-38489574-2.5g |
6-iodoquinolin-2-amine |
880144-59-2 | 95% | 2.5g |
$2043.0 | 2023-10-28 | |
| Enamine | BBV-38489574-5.0g |
6-iodoquinolin-2-amine |
880144-59-2 | 95% | 5.0g |
$2587.0 | 2022-12-09 | |
| Enamine | BBV-38489574-10.0g |
6-iodoquinolin-2-amine |
880144-59-2 | 95% | 10.0g |
$3253.0 | 2022-12-09 | |
| eNovation Chemicals LLC | D774234-100mg |
6-IODOQUINOLIN-2-AMINE |
880144-59-2 | 95% | 100mg |
$355 | 2023-05-17 | |
| eNovation Chemicals LLC | D774234-250mg |
6-IODOQUINOLIN-2-AMINE |
880144-59-2 | 95% | 250mg |
$595 | 2023-05-17 | |
| Enamine | BBV-38489574-1g |
6-iodoquinolin-2-amine |
880144-59-2 | 95% | 1g |
$986.0 | 2023-10-28 | |
| Enamine | BBV-38489574-5g |
6-iodoquinolin-2-amine |
880144-59-2 | 95% | 5g |
$2587.0 | 2023-10-28 | |
| Enamine | BBV-38489574-10g |
6-iodoquinolin-2-amine |
880144-59-2 | 95% | 10g |
$3253.0 | 2023-10-28 | |
| A2B Chem LLC | AX09759-1mg |
6-IODOQUINOLIN-2-AMINE |
880144-59-2 | 1mg |
$73.00 | 2024-04-19 |
6-iodoquinolin-2-amine Related Literature
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
880144-59-2 (6-iodoquinolin-2-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk